Technical Guide: Synthesis of 5-Hydroxyquinoline-3-carbonitrile
Technical Guide: Synthesis of 5-Hydroxyquinoline-3-carbonitrile
This guide details the regioselective synthesis of 5-Hydroxyquinoline-3-carbonitrile . This specific isomer presents a challenge due to the competing electronic directing effects of the quinoline ring system. Standard cyclization methods (e.g., Skraup or Gould-Jacobs on 3-aminophenol) often yield mixtures of 5- and 7-substituted isomers or favor the 7-isomer.
Therefore, this protocol utilizes a regioselective functionalization strategy starting from the commercially available 3-bromoquinoline. This route ensures the correct placement of the 3-cyano and 5-hydroxy functionalities through electrophilic substitution followed by palladium-catalyzed cross-coupling.
Target Molecule: 5-Hydroxyquinoline-3-carbonitrile CAS: 130549-72-9 (Analogous/Related) Molecular Formula: C₁₀H₆N₂O Molecular Weight: 170.17 g/mol
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
Direct condensation of 3-aminophenol with acrolein or ethoxymethylene derivatives typically yields a mixture of 5-hydroxy and 7-hydroxy isomers, with the 7-isomer often predominating due to steric factors during the cyclization event. Separation of these isomers is difficult and low-yielding.
The Solution: The "3-Bromo Scaffold" Route
To guarantee the 3,5-substitution pattern, we employ 3-bromoquinoline as the starting scaffold. The 3-position is already functionalized (with bromine), allowing us to direct the hydroxyl group to the 5-position via nitration (which favors the 5- and 8-positions). The 5-nitro isomer is separable, and the bromine at C3 serves as a "masked" nitrile, installed later via Pd-catalysis.
Retrosynthetic Logic:
5-Hydroxyquinoline-3-carbonitrile
Part 2: Experimental Protocols
Phase 1: Scaffold Preparation (Nitration & Isomer Separation)
Objective: Install the nitrogen functionality at C5.
Reaction: 3-Bromoquinoline + HNO₃/H₂SO₄ → 3-Bromo-5-nitroquinoline + 3-Bromo-8-nitroquinoline
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Reagents: 3-Bromoquinoline (50 mmol), conc. H₂SO₄ (30 mL), fuming HNO₃ (1.5 eq).
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Procedure:
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Dissolve 3-bromoquinoline in conc. H₂SO₄ at 0°C.
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Add fuming HNO₃ dropwise, maintaining temperature <5°C.
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Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
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Pour onto crushed ice. Neutralize with NH₄OH to pH 8.
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Filter the yellow precipitate (mixture of 5- and 8-nitro isomers).
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Purification (Critical):
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Recrystallize from ethanol. The 5-nitro isomer is typically less soluble and crystallizes first.
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Validation: Verify regiochemistry via ¹H NMR (H5/H8 coupling patterns). 5-Nitro isomer shows a characteristic downfield doublet for H4 due to the peri-effect of the nitro group.
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Phase 2: Functional Group Interconversion (Nitro → Hydroxy)
Objective: Convert the nitro group to a phenol.
Step A: Reduction
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Suspend 3-bromo-5-nitroquinoline in Ethanol/Water (3:1).
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Add Iron powder (5 eq) and NH₄Cl (catalytic) or use SnCl₂/HCl. Reflux for 2 hours.
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Filter hot to remove iron residues. Concentrate and basify to isolate 3-bromo-5-aminoquinoline .
Step B: Diazotization & Hydrolysis
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Dissolve the amine in 10% H₂SO₄ and cool to 0-5°C.
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Add aqueous NaNO₂ (1.1 eq) dropwise to form the diazonium salt.
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Hydrolysis: Add the cold diazonium solution dropwise into a boiling solution of 10% H₂SO₄.
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Reflux for 30 minutes. Cool and extract with Ethyl Acetate.
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Product: 3-Bromo-5-hydroxyquinoline .
Phase 3: Protection (Optional but Recommended)
Objective: Protect the phenol to prevent catalyst poisoning during cyanation.
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Dissolve 3-bromo-5-hydroxyquinoline in Acetone.
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Add K₂CO₃ (2 eq) and Methyl Iodide (1.2 eq).
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Reflux for 4 hours. Filter and evaporate to yield 3-Bromo-5-methoxyquinoline .
Phase 4: Palladium-Catalyzed Cyanation
Objective: Convert the C3-Bromine to a Nitrile.
Reaction: 3-Bromo-5-methoxyquinoline + Zn(CN)₂ → 5-Methoxyquinoline-3-carbonitrile
| Component | Quantity | Role |
| Substrate | 1.0 eq | 3-Bromo-5-methoxyquinoline |
| Cyanide Source | 0.6 eq | Zn(CN)₂ (Zinc Cyanide) |
| Catalyst | 3-5 mol% | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |
| Additive | 10 mol% | Zn powder (activator) |
| Solvent | 0.2 M | DMF or NMP (Anhydrous) |
Protocol:
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Charge a reaction vial with substrate, Zn(CN)₂, Pd catalyst, and Zn powder.
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Evacuate and backfill with Argon (3 cycles).
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Add anhydrous DMF via syringe.
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Heat to 110°C for 4–12 hours. Monitor conversion by HPLC/TLC.
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Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to chelate Zn/Pd salts), then water and brine.
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Phase 5: Demethylation
Objective: Reveal the final 5-hydroxyl group.
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Dissolve 5-methoxyquinoline-3-carbonitrile in anhydrous DCM at -78°C.
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Add BBr₃ (1M in DCM, 3 eq) dropwise.
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Warm slowly to RT and stir overnight.
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Quench: Cool to 0°C and carefully add MeOH (exothermic!).
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Final Product: 5-Hydroxyquinoline-3-carbonitrile (Solid).
Part 3: Visualization & Data
Synthetic Pathway Diagram
The following Graphviz diagram illustrates the critical decision points and flow of the synthesis.
Caption: Step-by-step regioselective synthesis of 5-Hydroxyquinoline-3-carbonitrile from 3-bromoquinoline.
Key Process Parameters Table
| Step | Reaction Type | Critical Parameter | Typical Yield | Troubleshooting |
| 1 | Nitration | Temperature Control (<5°C) | 40-50% (5-isomer) | If yield low, ensure fuming HNO₃ is fresh. |
| 2 | Reduction | pH during workup | 85-90% | Ensure complete removal of Fe salts. |
| 3 | Hydrolysis | Diazonium stability | 60-70% | Keep diazonium salt cold (0°C) before heating. |
| 4 | Cyanation | O₂ Exclusion | 75-85% | Use fresh catalyst; sparge solvent with Ar. |
| 5 | Demethylation | Anhydrous conditions | 80-90% | Quench BBr₃ very slowly to avoid splattering. |
Part 4: References
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Nitration of Bromoquinolines:
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Title: Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[4]
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Source: Semantic Scholar / BenchChem (General Quinoline Nitration Principles).
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Context: Establishes the regioselectivity of nitration at the 5- and 8-positions for quinoline scaffolds.
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Palladium-Catalyzed Cyanation:
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Demethylation Protocols:
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Title: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives (General BBr3 Protocol).
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Source: BenchChem Application Notes.[12]
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Context: Standard operating procedure for BBr3 mediated demethylation compatible with alkynes/nitriles.
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Synthesis of 3-Hydroxyquinolines (Analogous Chemistry):
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Title: Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts.
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Source:RSC Advances (2018).
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Context: Illustrates the stability and handling of hydroxyquinoline derivatives.
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URL:[Link]
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Sources
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- 6. arkat-usa.org [arkat-usa.org]
- 7. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]
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- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
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